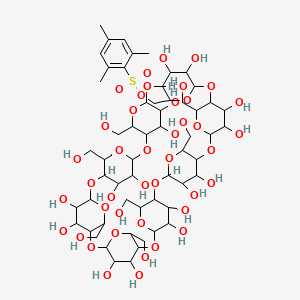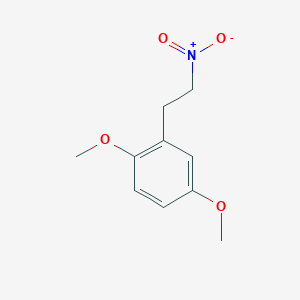
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin is a chemically modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds. Gamma-cyclodextrin, in particular, consists of eight glucose units. The modification at the 6-O position with a mesitylenesulfonyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin typically involves the following steps:
Activation of Gamma-Cyclodextrin: Gamma-cyclodextrin is first activated by treating it with a base such as sodium hydroxide to deprotonate the hydroxyl groups.
Mesitylenesulfonylation: The activated gamma-cyclodextrin is then reacted with mesitylenesulfonyl chloride in the presence of a base like pyridine. This reaction typically occurs at room temperature and results in the substitution of a hydroxyl group at the 6-O position with a mesitylenesulfonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent reaction conditions and high yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin can undergo various chemical reactions, including:
Nucleophilic Substitution: The mesitylenesulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted gamma-cyclodextrin derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced forms of the compound, which may have different functional groups attached.
Applications De Recherche Scientifique
Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other functionalized cyclodextrins, which can be employed in catalysis, molecular recognition, and drug delivery systems.
Biology: In biological research, it is used to study the interactions between cyclodextrins and various biomolecules, including proteins and nucleic acids.
Medicine: The compound is explored for its potential in drug delivery, particularly for enhancing the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of pharmaceuticals, cosmetics, and food products due to its ability to form inclusion complexes with various guest molecules.
Mécanisme D'action
The mechanism by which Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin exerts its effects is primarily through the formation of inclusion complexes. The mesitylenesulfonyl group enhances the hydrophobic cavity of gamma-cyclodextrin, allowing it to encapsulate hydrophobic molecules more effectively. This encapsulation can improve the solubility, stability, and bioavailability of guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono-6-O-tosyl-gamma-cyclodextrin: Similar to Mono-6-O-mesitylenesulfonyl-gamma-cyclodextrin but with a tosyl group instead of a mesitylenesulfonyl group.
Mono-6-O-benzyl-gamma-cyclodextrin: Contains a benzyl group at the 6-O position.
Mono-6-O-phenylsulfonyl-gamma-cyclodextrin: Features a phenylsulfonyl group at the 6-O position.
Uniqueness
This compound is unique due to the presence of the mesitylenesulfonyl group, which provides distinct steric and electronic properties. This modification enhances its ability to form stable inclusion complexes with a wide range of guest molecules, making it particularly useful in applications requiring high specificity and stability.
Propriétés
IUPAC Name |
[41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H90O42S/c1-14-4-15(2)49(16(3)5-14)100(81,82)83-13-24-48-32(72)40(80)57(91-24)98-47-23(12-64)89-55(38(78)30(47)70)96-45-21(10-62)87-53(36(76)28(45)68)94-43-19(8-60)85-51(34(74)26(43)66)92-41-17(6-58)84-50(33(73)25(41)65)93-42-18(7-59)86-52(35(75)27(42)67)95-44-20(9-61)88-54(37(77)29(44)69)97-46-22(11-63)90-56(99-48)39(79)31(46)71/h4-5,17-48,50-80H,6-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINRRYVZBGTIER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H90O42S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1479.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)









![tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1434659.png)
